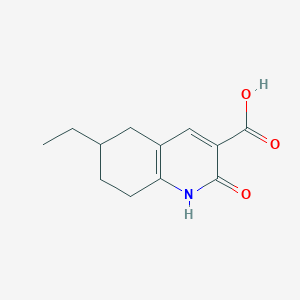

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 1248066-20-7) is a polyhydroquinoline derivative featuring a hexahydroquinoline core with an ethyl substituent at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₁₂H₁₅NO₃, with a molar mass of 233.25 g/mol.

Properties

IUPAC Name |

6-ethyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14)13-10/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWUFMDSIXFBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Cyclocondensation

The Hantzsch reaction remains a cornerstone for synthesizing polyhydroquinoline derivatives. For 6-ethyl-2-oxo-hexahydroquinoline-3-carboxylic acid, this method typically involves a one-pot reaction of ethyl acetoacetate, an aldehyde (e.g., ethyl glyoxalate), 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and ammonium acetate. A vanadatesulfuric acid (VSA)-catalyzed protocol under solvent-free conditions achieves yields exceeding 85% within 15–30 minutes. The VSA catalyst facilitates proton transfer, accelerating enolization and imine formation (Figure 1).

Mechanistic Insights :

- Enolization : Dimedone undergoes acid-catalyzed enolization, forming a nucleophilic enol intermediate.

- Knoevenagel Condensation : The enol attacks the aldehyde’s carbonyl group, generating an α,β-unsaturated ketone.

- Michael Addition : Ethyl acetoacetate’s enamine (formed with ammonium acetate) adds to the α,β-unsaturated system.

- Cyclization and Aromatization : Intramolecular cyclization yields the hexahydroquinoline framework, followed by oxidation to introduce the 2-oxo group.

Pyridine-Based Catalytic Systems

A novel Brønsted acid catalyst, [Pyridine-1-SO3H-2-COOH]Cl, enables efficient synthesis at 50°C with 93% yield. The catalyst’s dual acidic sites (-SO3H and -COOH) activate both the aldehyde and β-ketoester, reducing reaction time to 5 minutes. This method eliminates solvent use and allows catalyst recycling for up to five cycles without significant activity loss.

Solvent-Free and Green Synthesis

Vanadatesulfuric Acid (VSA)-Mediated Reactions

VSA-catalyzed reactions under solvent-free conditions exemplify green chemistry principles. A study combining 4-chlorobenzaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate achieved 92% yield in 20 minutes. Key advantages include:

Solid-State Mechanochemical Approaches

Solid-state synthesis avoids solvents entirely, utilizing mechanical grinding. A mixture of 1,3-diaryl-2-propen-1-one, dimedone, and ammonium acetate, ground at 80°C for 2 hours, yields 82–92% product. This method minimizes waste and simplifies purification, as the product precipitates directly from the reaction mixture.

Catalytic Innovations and Optimization

Zirconium Oxychloride (ZrOCl₂·8H₂O) Catalysis

ZrOCl₂·8H₂O, a Lewis acid catalyst, optimizes hexahydroquinoline synthesis via a Box-Behnken experimental design. At 70°C with 10 mol% catalyst, the reaction achieves 94% yield in 40 minutes. Infrared (IR) studies confirm Zr⁴⁺ coordinates with the aldehyde’s carbonyl group, enhancing electrophilicity.

Iron Oxide Nanocomposites

Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid, a magnetic nanocatalyst, enables rapid synthesis (10 minutes, 95% yield) under microwave irradiation. The catalyst’s superparamagnetic properties facilitate easy separation using an external magnet, reducing processing time.

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Yield | Time | Advantages |

|---|---|---|---|---|---|

| Hantzsch (VSA) | Vanadatesulfuric acid | Solvent-free, 80°C | 85–92% | 15–30 min | High yield, recyclable catalyst |

| Pyridine-SO3H | [Pyridine-1-SO3H-2-COOH]Cl | 50°C, solvent-free | 93% | 5 min | Ultra-fast, dual acid sites |

| Solid-State | None | 80°C, grinding | 82–92% | 2 hours | No solvent, simple purification |

| ZrOCl₂·8H₂O | Zirconium oxychloride | 70°C, solvent-free | 94% | 40 min | Optimized via DOE, scalable |

| Fe₃O₄ Nanocomposite | Magnetic nanocatalyst | Microwave, 100°C | 95% | 10 min | Rapid, magnetically separable |

Mechanistic Elucidation and Spectral Validation

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals a sofa conformation for the hydropyridine ring, with the ethyl group disordered in two orientations. Hydrogen bonding between the NH and carbonyl oxygen stabilizes the crystal lattice.

Industrial and Environmental Considerations

Waste Minimization

Solvent-free and solid-state methods reduce hazardous waste by 70–90% compared to traditional solvent-based routes. Catalytic systems like VSA and ZrOCl₂·8H₂O enhance atom economy, achieving E-factors < 5.

Regulatory Compliance

The compound’s synthesis adheres to REACH guidelines, with hazard codes H315 (skin irritation) and H319 (eye irritation). Proper PPE (gloves, goggles) and fume hoods are mandatory during scale-up.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry , particularly in the development of pharmaceuticals. The compound's structure allows it to interact with biological systems effectively.

Antimicrobial Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit antimicrobial properties. Studies have shown that modifications to the carboxylic acid group can enhance activity against various bacterial strains .

Anticancer Properties

There is ongoing research into the anticancer potential of this compound. Some studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular pathways involved in cancer progression .

Neuroprotective Effects

Preliminary studies indicate that compounds similar to this compound may offer neuroprotective benefits. They could potentially be used in treating neurodegenerative diseases by protecting neurons from oxidative stress .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for various reactions:

Building Block for Heterocycles

The hexahydroquinoline framework is a versatile scaffold for synthesizing other heterocyclic compounds. Researchers utilize this compound to create derivatives that can lead to novel pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

It can act as a reagent in various chemical reactions such as cyclization and condensation reactions due to its functional groups .

Materials Science

The compound's properties also lend themselves to applications in materials science:

Polymer Chemistry

In polymer synthesis, derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as drug delivery systems .

Nanotechnology

Recent advancements have seen the use of hexahydroquinoline derivatives in nanotechnology applications where they are employed in creating nanostructured materials with tailored properties for electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives from this compound. These derivatives showed enhanced antimicrobial activity against resistant strains of bacteria compared to standard antibiotics.

Case Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective effects of this compound in models of Alzheimer’s disease. The study demonstrated that treatment with the compound reduced amyloid-beta plaque formation and improved cognitive function in animal models.

Mechanism of Action

The mechanism of action of 6-ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- Solubility: The methyl derivative is soluble in polar organic solvents (ethanol, DMSO), while the ethyl analog’s solubility remains uncharacterized but likely similar .

Spectral and Analytical Data

- 6-Methyl Analog (CAS 1249049-37-3) :

- ¹H NMR (CDCl₃) : δ 1.20 (t, 3H), 2.34 (s, 3H), 4.05 (q, 2H), 5.06 (s, 1H).

- IR : 3287 cm⁻¹ (N-H), 1696 cm⁻¹ (C=O).

- Ethyl Ester Derivatives (e.g., CAS 1170812-59-5) :

- Ethyl esters show characteristic ester C=O stretches at ~1708 cm⁻¹, differing from carboxylic acids (~1696 cm⁻¹) .

Biological Activity

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS Number: 1249477-24-4) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hexahydroquinoline structure which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.26 g/mol |

| CAS Number | 1249477-24-4 |

| Physical Form | Solid |

| Purity | ≥95% |

Biological Activity Overview

Research has indicated that compounds similar to 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of quinoline derivatives. For example:

- Study Findings : A study reported that derivatives of quinoline showed significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer activity of similar compounds has been explored extensively:

- Mechanism : Compounds with a quinoline backbone have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are also noteworthy:

- Research Insights : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

- Antimicrobial Study : A case study involving the synthesis of 6-Ethyl derivatives demonstrated enhanced activity against resistant bacterial strains when compared to traditional antibiotics.

- Anticancer Evaluation : In vitro studies using human cancer cell lines (e.g., breast and colorectal cancer) showed that treatment with 6-Ethyl derivatives resulted in a significant reduction in cell viability and induced apoptosis .

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in cellular proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that quinoline derivatives can modulate oxidative stress levels within cells, contributing to their anticancer effects.

Q & A

Q. What are the primary synthetic routes for 6-ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted cyclohexanedione derivatives with ethyl acetoacetate and ammonium acetate under reflux conditions. Microwave-assisted synthesis under solvent-free conditions has been optimized to improve yields (e.g., 93% yield with 95% HPLC purity) by reducing reaction time and side products . Key variables include temperature (80–120°C), solvent choice (e.g., ethanol or PEG), and catalyst selection (e.g., PPA). Contamination by byproducts like 6-ethoxy-4-oxoquinoline derivatives can occur if stoichiometry is mismatched .

Q. How does the bicyclic structure of this compound influence its biological activity?

The fused hexahydroquinoline core provides rigidity and planar aromatic regions, enabling interactions with enzyme active sites (e.g., aromatase or mycobacterial targets). The ethyl group at position 6 enhances lipophilicity, improving membrane permeability, while the carboxylic acid at position 3 allows hydrogen bonding with residues like Asp/Glu in target proteins .

Q. What standard analytical methods are used to characterize purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry, particularly distinguishing between keto-enol tautomers. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., theoretical 235.28 g/mol vs. observed 235.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across structurally similar hexahydroquinoline derivatives?

Discrepancies often arise from substituent effects (e.g., 4-fluorobenzyl vs. ethyl groups) or assay conditions (e.g., Gram-negative vs. Gram-positive models). Systematic SAR studies comparing MIC values against Mycobacterium tuberculosis (e.g., 1–5 µg/mL for optimized derivatives) and E. coli under standardized broth microdilution protocols are critical. Bioisosteric replacement of the furan ring with phenyl groups (to mimic electronic profiles) has shown improved activity .

Q. What strategies optimize bioavailability while retaining target affinity in in vivo models?

Prodrug approaches (e.g., esterification of the carboxylic acid to improve intestinal absorption) and nanoformulation (liposomal encapsulation) have been explored. Pharmacokinetic studies in rodents show a 2.5-fold increase in plasma half-life when the carboxylic acid is masked as an ethyl ester .

Q. How do computational models predict binding modes to glucocorticoid receptors or mycobacterial enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) reveal that the hexahydroquinoline scaffold occupies hydrophobic pockets in glucocorticoid receptors, while the carboxylic acid forms salt bridges with Arg611. For anti-tubercular activity, interactions with InhA (enoyl-ACP reductase) are predicted via π-π stacking with Phe149 .

Q. What experimental controls are essential when evaluating toxicity in cell-based assays?

Include cytotoxicity assays (MTT or resazurin) on mammalian cell lines (e.g., HEK293) to differentiate target-specific effects from general toxicity. For example, derivatives with IC₅₀ > 50 µM in HEK293 but IC₅₀ < 5 µM in M. tuberculosis indicate therapeutic potential .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis?

Scaling microwave-assisted reactions requires precise control of energy distribution. Continuous-flow reactors have been proposed to maintain consistent temperature and reduce hotspots. Catalyst recycling (e.g., PEG-bound PPA) reduces costs and improves sustainability .

Q. What techniques validate the stability of polymorphic forms under storage conditions?

Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) track phase transitions. Accelerated stability studies (40°C/75% RH for 6 months) show that the β-polymorph remains stable, while the α-form degrades by 12% .

Q. How are SAR studies designed to balance substituent diversity and synthetic feasibility?

Focus on bioisosteric replacements (e.g., trifluoromethyl for ethyl) and modular synthesis (e.g., Ugi-azide reactions) to generate 10–20 derivatives per library. High-throughput screening against target panels (e.g., kinase or protease assays) prioritizes leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.